1-(6-Phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine
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Overview
Description
1-(6-Phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine is a heterocyclic compound that features an oxazine ring fused with a phenyl group and a butenylamine side chain
Preparation Methods
The synthesis of 1-(6-Phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine typically involves the following steps:
Formation of the Oxazine Ring: The oxazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Butenylamine Side Chain: This step involves the reaction of the oxazine intermediate with a suitable butenylamine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(6-Phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(6-Phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-Phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(6-Phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and anticancer activities.
4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-: Another oxazine derivative with distinct chemical properties.
Properties
CAS No. |
89660-38-8 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(6-phenyl-5,6-dihydro-4H-1,3-oxazin-2-yl)but-1-en-2-amine |
InChI |
InChI=1S/C14H18N2O/c1-2-12(15)10-14-16-9-8-13(17-14)11-6-4-3-5-7-11/h3-7,10,13H,2,8-9,15H2,1H3 |
InChI Key |
JIJDFHZSTYJZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=NCCC(O1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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